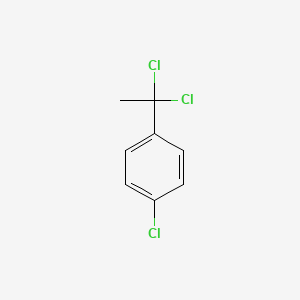

1-Chloro-4-(1,1-dichloroethyl)benzene

描述

属性

CAS 编号 |

49711-26-4 |

|---|---|

分子式 |

C8H7Cl3 |

分子量 |

209.5 g/mol |

IUPAC 名称 |

1-chloro-4-(1,1-dichloroethyl)benzene |

InChI |

InChI=1S/C8H7Cl3/c1-8(10,11)6-2-4-7(9)5-3-6/h2-5H,1H3 |

InChI 键 |

BRRIXRACUMABFH-UHFFFAOYSA-N |

规范 SMILES |

CC(C1=CC=C(C=C1)Cl)(Cl)Cl |

产品来源 |

United States |

相似化合物的比较

Data Table: Key Properties of Comparable Compounds

常见问题

Q. Structural Validation :

- NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR (e.g., CDCl3 solvent, 400 MHz) confirm substituent positions and electronic environments .

- Mass Spectrometry : High-resolution MS verifies molecular weight and fragmentation patterns .

| Key Data for Analogous Compounds |

|---|

| Reagent |

| Reaction Time |

| Yield |

| NMR Peaks |

Basic Question: What environmental persistence and degradation pathways are observed for chlorinated ethylbenzene derivatives?

Answer:

Chlorinated ethylbenzenes exhibit moderate persistence due to their hydrophobic nature (logP ~3.6) and low water solubility. Key degradation mechanisms include:

- Atmospheric Oxidation : Reaction with hydroxyl radicals (•OH) dominates, with a half-life of ~67 days estimated for similar compounds .

- Photolysis : Limited direct photodegradation (no UV absorption >290 nm) but possible indirect pathways via photosensitizers .

- Soil Mobility : Low mobility (Koc ~200–500 mL/g) due to strong adsorption to organic matter .

Q. Experimental Design Considerations :

- Use gas chromatography (GC-ECD) to track volatilization rates (Henry’s Law constant: ~3.5×10<sup>−2</sup> atm·m<sup>3</sup>/mol) .

- Conduct microcosm studies with <sup>14</sup>C-labeled analogs to quantify mineralization products .

Advanced Question: How can computational chemistry predict reaction outcomes for further derivatization of this compound?

Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model:

- Electrophilic Substitution : Predict regioselectivity in nitration or sulfonation reactions by analyzing charge distribution and Fukui indices.

- Transition States : Identify energy barriers for SNAr (nucleophilic aromatic substitution) mechanisms .

Case Study :

For halogen exchange reactions (e.g., F⁻ substitution), DFT predicts activation energies within ±5 kJ/mol of experimental values for analogous systems .

Advanced Question: How do researchers resolve contradictions in degradation rate data across studies?

Answer:

Contradictions often arise from variable experimental conditions (pH, temperature, microbial activity). Methodological strategies include:

Meta-Analysis : Normalize data using Arrhenius equations to account for temperature differences .

Isotope-Labeling : Track specific degradation pathways (e.g., <sup>36</sup>Cl labeling) to distinguish abiotic vs. biotic processes .

Sensitivity Analysis : Use computational tools (e.g., QSAR) to identify outliers and adjust for matrix effects (e.g., soil organic content) .

| Example from |

|---|

| Reported Half-Life |

| Confounding Factor |

| Resolution |

Advanced Question: What mechanistic insights guide the stereoselective functionalization of chlorinated ethylbenzenes?

Answer:

Stereoselectivity in cross-coupling (e.g., Suzuki-Miyaura) or hydrogenation reactions is influenced by:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。